molecular formula C6H5ClN4 B1588304 2-chloro-9-methyl-9H-purine CAS No. 2346-73-8

2-chloro-9-methyl-9H-purine

Cat. No. B1588304
CAS RN: 2346-73-8
M. Wt: 168.58 g/mol
InChI Key: AMVDDOZWEOPXRR-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-9H-purine (2-CMP) is a purine derivative that is used in various scientific applications. It is a colorless, crystalline solid with a molecular weight of 229.6 g/mol. 2-CMP is a synthetic compound, and it is used in biochemistry and molecular biology research, particularly in the study of nucleic acid chemistry and enzymology. It is also used in the synthesis of various pharmaceuticals, and it has been used as a starting material for the synthesis of other purine derivatives.

Scientific Research Applications

Chemical Reactions and Synthesis 2-Chloro-9-methyl-9H-purine undergoes various nucleophilic substitution reactions, contributing to the synthesis of novel compounds. For instance, reactions with sodium methoxide, ethoxide, and phenoxide yield methoxy, ethoxy, and phenoxy derivatives, respectively. This compound's versatility is further demonstrated through its interactions with butylamine and piperidine, forming butylamino and piperidino derivatives. Additionally, reactions with ethyl cyanoacetate and phenylacetonitrile in the presence of sodium hydroxide produce ethyl H-cyano-9-phenyl-9H-purine-2-acetate and α,9-diphenyl-9H-purine-2-acetonitrile, showcasing its utility in synthesizing complex organic molecules (Tanji, Kubota, Yamamoto, & Higashino, 1987).

Biological Activity 2-Chloro-9-methyl-9H-purine derivatives exhibit significant biological activities, including antiviral properties against rhinovirus type 1B, highlighting its potential as a new class of antiviral agents. The introduction of a 2-chloro substituent significantly enhances antiviral activity, with specific compounds demonstrating low micromolar IC50 values against serotype 1B, indicating the therapeutic potential of these derivatives in treating viral infections (Kelley, Linn, Krochmal, & Selway, 1988).

properties

IUPAC Name

2-chloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVDDOZWEOPXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428064
Record name 2-chloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-9-methyl-9H-purine

CAS RN

2346-73-8
Record name 2-chloro-9-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-9-methyl-9H-purine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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